molecular formula C16H17O3P B4933574 1,4-dioxan-2-yl(diphenyl)phosphine oxide

1,4-dioxan-2-yl(diphenyl)phosphine oxide

Cat. No.: B4933574
M. Wt: 288.28 g/mol
InChI Key: WRBKJIRJPFYMCG-UHFFFAOYSA-N
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Description

1,4-dioxan-2-yl(diphenyl)phosphine oxide, also known as DPO, is a highly efficient and versatile photoinitiator that is widely used in the field of polymer chemistry. It has been extensively researched due to its unique properties and its ability to initiate polymerization reactions under mild conditions.

Mechanism of Action

The mechanism of action of 1,4-dioxan-2-yl(diphenyl)phosphine oxide involves the absorption of light energy by the this compound molecule, which leads to the formation of a highly reactive species known as a radical cation. The radical cation then initiates the polymerization reaction by abstracting a hydrogen atom from the monomer or initiator molecule. The resulting radical then reacts with another monomer or initiator molecule, leading to the formation of a polymer chain.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it is a toxic and irritant compound. It should be handled in a well-ventilated area with appropriate protective equipment.

Advantages and Limitations for Lab Experiments

1,4-dioxan-2-yl(diphenyl)phosphine oxide has several advantages as a photoinitiator, including its high efficiency, low toxicity, and ability to initiate polymerization reactions under mild conditions. However, it also has some limitations, such as its sensitivity to oxygen and its limited solubility in some solvents. These limitations can be overcome by optimizing the reaction conditions or by using alternative photoinitiators.

Future Directions

There are several future directions for the research and development of 1,4-dioxan-2-yl(diphenyl)phosphine oxide. One potential direction is the synthesis of new derivatives of this compound with improved properties such as increased solubility or sensitivity to different wavelengths of light. Another direction is the use of this compound in the synthesis of new functional materials such as biomaterials or electronic materials. Finally, the development of new methods for the synthesis of this compound or its derivatives could lead to more efficient and sustainable production processes.

Synthesis Methods

The synthesis of 1,4-dioxan-2-yl(diphenyl)phosphine oxide is a multi-step process that involves the reaction of diphenylphosphine oxide with 1,4-dioxane. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through column chromatography or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

1,4-dioxan-2-yl(diphenyl)phosphine oxide has been widely used as a photoinitiator in various polymerization reactions such as radical polymerization, cationic polymerization, and ring-opening polymerization. It has also been used in the synthesis of functional polymers such as hydrogels, conductive polymers, and photovoltaic materials. This compound has been found to be highly efficient in initiating polymerization reactions under mild conditions, resulting in high-quality polymers with controlled molecular weight and narrow polydispersity.

Properties

IUPAC Name

2-diphenylphosphoryl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O3P/c17-20(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-18-11-12-19-16/h1-10,16H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBKJIRJPFYMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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